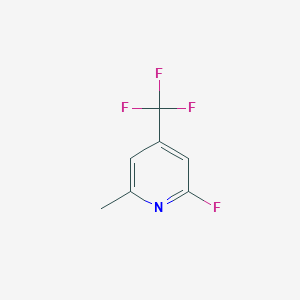

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

説明

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, around 170°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

化学反応の分析

Types of Reactions

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Agrochemical Applications

1. Intermediate for Fungicides

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals. Notably, it is used in the production of picoxystrobin, a widely utilized fungicide that protects crops from various fungal diseases. The compound's trifluoromethyl group enhances its biological activity and stability, making it effective in agricultural applications .

2. Development of New Agrochemicals

The compound has been pivotal in developing new agrochemical products. For instance, derivatives of trifluoromethylpyridine have led to the introduction of over 20 new agrochemicals with ISO common names, enhancing crop protection against pests and diseases . The unique physicochemical properties imparted by fluorine atoms contribute to the efficacy of these compounds.

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

The pyridine derivative is also significant in pharmaceutical chemistry. It has been identified as a key building block for various therapeutic agents. Several TFMP derivatives are currently undergoing clinical trials, indicating the compound's potential in drug development .

2. Veterinary Products

In addition to human pharmaceuticals, derivatives of this compound are being explored for veterinary applications. Some products containing this moiety have received market approval, showcasing its versatility across different sectors of medicine .

Case Studies

作用機序

The mechanism of action of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

類似化合物との比較

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine and methyl groups, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications where precise molecular interactions are crucial .

生物活性

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 133564-25-7) is a pyridine derivative notable for its unique trifluoromethyl and fluoro substitutions, which enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F4N, with a molecular weight of 185.12 g/mol. Its structure includes a pyridine ring with fluorine and trifluoromethyl groups that significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. A study by Patel et al. (2014) evaluated various derivatives of trifluoromethylpyridine, including this compound, against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated that many synthesized compounds showed notable antibacterial and antifungal activities, with some exhibiting higher efficacy than standard antibiotics such as Ciprofloxacin and Benzylpenicillin .

Table 1: Antimicrobial Activity of Compounds Derived from Trifluoromethylpyridine

| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|---|

| This compound | 16 mm | 18 mm | 10 mm | 15 mm |

| Standard Antibiotic (Ciprofloxacin) | 20 mm | 25 mm | 15 mm | 18 mm |

Values represent the diameter of inhibition zones measured in millimeters.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer progression. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonds or electrostatic interactions .

Case Studies

- Antimicrobial Screening : In a systematic evaluation, compounds derived from trifluoromethylpyridine were tested for their antibacterial properties using agar diffusion methods. The study found that modifications at the meta and para positions of the pyridine ring significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : A related study explored the effects of trifluoromethylpyridine derivatives on various cancer cell lines, revealing that certain substitutions improved cytotoxicity compared to non-fluorinated analogs. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield valuable insights for developing new anticancer agents .

特性

IUPAC Name |

2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMIBLSGDPAPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133564-25-7 | |

| Record name | 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。